molecular formula C18H18ClN3O3S B2408481 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946227-23-2

5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2408481
CAS No.: 946227-23-2
M. Wt: 391.87
InChI Key: YOFYPCMVNWDOCG-UHFFFAOYSA-N
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Description

5-((4-Chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the pyridodipyrimidine class of nitrogen-bearing heterocycles, which are recognized as fused tricyclic systems with multiple nitrogen atoms that are analogs of tetra- or penta-aza- anthracene or phenanthrene . Compounds with this core scaffold demonstrate significant potential in medicinal chemistry due to their privileged biological activities, which include serving as DHFR inhibitors, EGFr inhibitors, and exhibiting antitumor, antiviral, and antimicrobial effects . The specific structural features of this compound, including the 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core and the (4-chlorobenzyl)thio side chain, are indicative of molecules designed to modulate key biological pathways. Similar pyridodipyrimidine heterocycles have been shown to interfere with crucial cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to the suppression of cancer cell proliferation and cell cycle arrest . The (4-chlorobenzyl)thio moiety is a functional group commonly explored in drug discovery for its potential to enhance binding affinity and selectivity. This reagent is provided for research purposes to investigate such mechanisms of action and to support the development of novel therapeutic agents. It is ideal for use in high-throughput screening, structure-activity relationship (SAR) studies, and in vitro biological assays in fields such as oncology, immunology, and infectious disease research. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-4-6-13(19)7-5-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFYPCMVNWDOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrido[2,3-d]pyrimidine core.
  • Substituents such as a 4-chlorobenzyl thio group and a methoxymethyl group.

The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

The biological activities of pyrido[2,3-d]pyrimidines have been widely studied. The specific compound under review has shown potential in several areas:

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of dihydrofolate reductase (DHFR) , an important enzyme in cancer metabolism. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has shown promising antibacterial activity . In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives exhibited significant inhibition at low concentrations. This suggests potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

Pyrido[2,3-d]pyrimidines have also been linked to anti-inflammatory activities . The mechanism is thought to involve the suppression of pro-inflammatory cytokines and modulation of inflammatory pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerDHFR Inhibition
Compound BAntibacterialBroad-spectrum inhibition
Compound CAnti-inflammatoryCytokine modulation

Case Studies

  • Anticancer Study : A study evaluated the effects of pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. The results showed that certain modifications led to increased potency against breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation .
  • Antimicrobial Assessment : In a comparative study, several pyrido[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies on thiazolopyridine derivatives have shown potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Various derivatives of pyrido[2,3-d]pyrimidines have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in several types of cancer cells .

Enzyme Inhibition

Compounds with similar structural motifs have been investigated as inhibitors of key enzymes involved in cancer progression and other diseases. Specifically, the modulation of phosphoinositide 3-kinases (PI3K) has been highlighted as a therapeutic target . This pathway is crucial in regulating cell growth and survival.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of these compounds. Studies have indicated that modifications to the substituents on the pyrimidine ring can significantly impact biological activity . For example, varying the aromatic groups can enhance potency against specific targets.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiazolopyridine derivatives, including those structurally related to our compound of interest. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.21 μM against E. coli, suggesting strong antimicrobial potential .

Case Study 2: Cytotoxicity Assessment

In vitro studies on pyrido[2,3-d]pyrimidine derivatives revealed promising cytotoxic effects against various cancer cell lines. The MTT assay demonstrated that some derivatives could induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μM)Reference
Thiazolopyridine Derivative AAntimicrobial0.21
Pyrido[2,3-d]pyrimidine Derivative BCytotoxic<5
PI3K Inhibitor CEnzyme InhibitionIC50 < 10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this pyrido[2,3-d]pyrimidine derivative?

  • Methodology:

  • Alkylation Strategies: React the core pyrido[2,3-d]pyrimidine scaffold with 4-chlorobenzyl thiol and methoxymethyl groups in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. This promotes nucleophilic substitution at the 5- and 6-positions .
  • Purification: Recrystallize the product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity crystals. Monitor reactions via TLC .
    • Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology:

  • 1H/13C NMR: Identify peaks for the 4-chlorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxymethyl group (δ ~3.3–3.5 ppm for OCH3) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1630–1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial activity?

  • Methodology:

  • In Vitro Assays: Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution to determine MIC values. Compare activity to reference drugs like streptomycin .
  • Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., replacing methoxymethyl with methyl or chlorophenyl groups) to assess impact on potency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological efficacy?

  • Methodology:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals. This predicts nucleophilic/electrophilic sites and correlates with antimicrobial activity .
  • Experimental Validation: Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to test steric hindrance effects on enzyme binding .

Q. How can contradictory data in SAR studies (e.g., conflicting bioactivity trends) be resolved?

  • Methodology:

  • Statistical Modeling: Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent) and identify confounding variables .
  • Purity Analysis: Use HPLC to rule out impurities affecting bioactivity. For example, trace solvents (e.g., DMF residues) may inhibit bacterial growth .

Q. What advanced crystallographic techniques elucidate its solid-state structure and intermolecular interactions?

  • Methodology:

  • Single-Crystal X-ray Diffraction: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 62–70° for benzyl groups) to assess planarity and packing efficiency .
  • Hydrogen Bonding Analysis: Identify weak C–H···O interactions in the crystal lattice, which influence solubility and stability .

Q. What mechanistic studies can clarify its mode of action against bacterial targets?

  • Methodology:

  • Enzyme Inhibition Assays: Test inhibition of bacterial dihydrofolate reductase (DHFR) or topoisomerase IV using fluorescence-based assays. Compare IC50 values to methotrexate or ciprofloxacin .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses in DHFR’s active site. Prioritize residues (e.g., Asp27, Leu28) for mutagenesis studies .

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